

2,4,5-Trihydroxyacetophenone CAS number 1818-27-5

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Compound of Interest

Compound Name:	1-(2,4,5-Trihydroxyphenyl)ethanone
Cat. No.:	B1584532

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An In-Depth Technical Guide to 2,4,5-Trihydroxyacetophenone (CAS 1818-27-5) for Researchers and Drug Development Professionals

Introduction

2,4,5-Trihydroxyacetophenone (THA), a phenolic compound, is a subject of growing interest within the scientific community. Its unique chemical structure, characterized by a trihydroxylated phenyl ring attached to a ketone group, underpins a diverse range of biological activities. This guide provides a comprehensive overview of THA, from its fundamental physicochemical properties and synthesis to its multifaceted pharmacological effects and potential applications in drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just technical data, but also to provide insights into the causality behind its mechanisms of action and practical considerations for its use in a research setting.

Physicochemical Properties and Identification

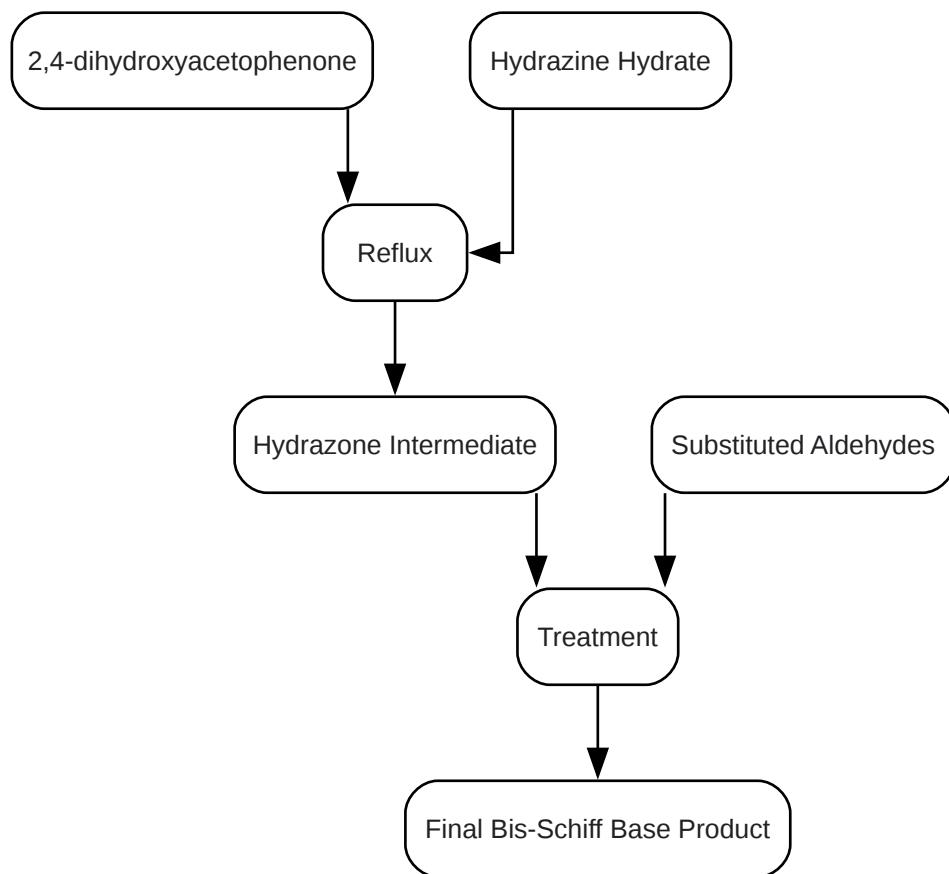
A clear understanding of the fundamental properties of 2,4,5-Trihydroxyacetophenone is essential for its effective use in research. These properties influence its solubility, stability, and interactions in biological systems.

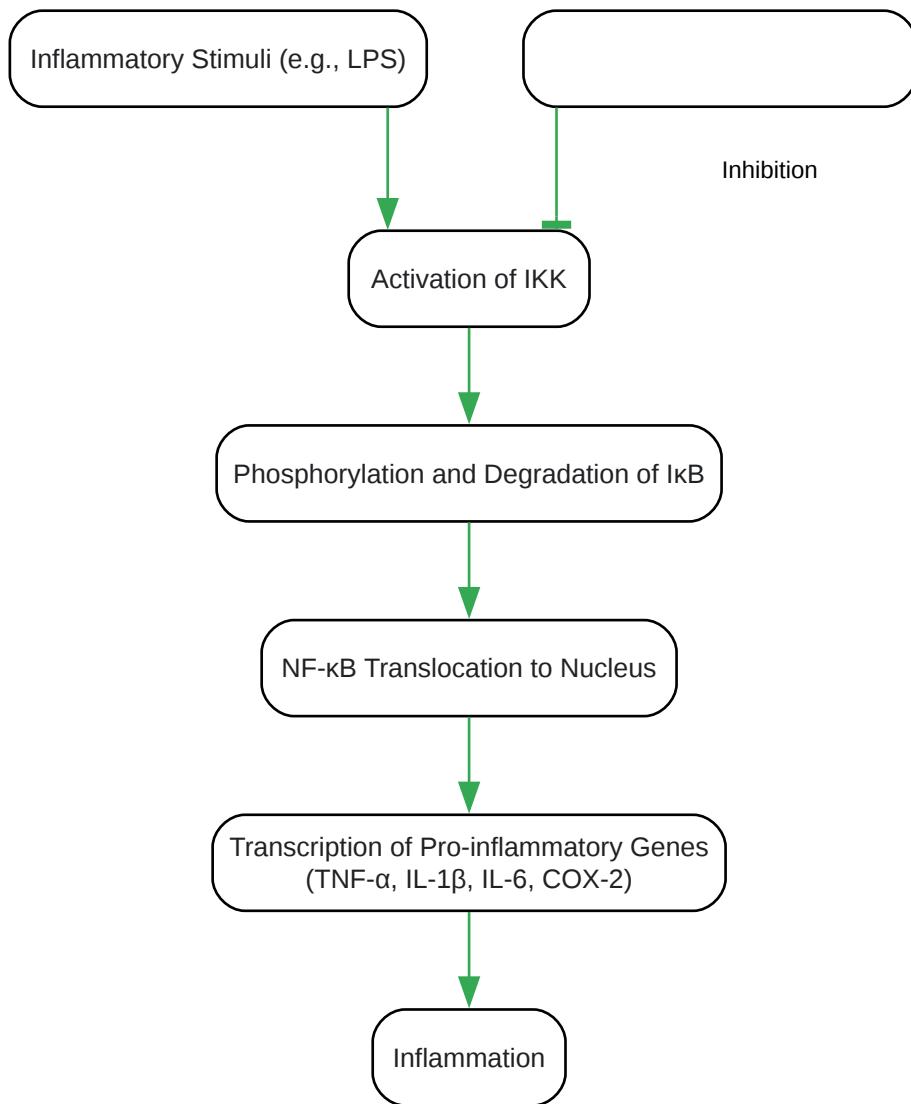
Property	Value	Source
CAS Number	1818-27-5	[1]
Molecular Formula	C ₈ H ₈ O ₄	[1]
Molecular Weight	168.1467 g/mol	[1]
IUPAC Name	1-(2,4,5-trihydroxyphenyl)ethanone	
Synonyms	THA, Acetophenone, 2,4,5-trihydroxy-	[1] [2]
Physical Description	Solid	[2]
Melting Point	64-65 °C (decomposes)	[2]
Solubility	Soluble in organic solvents like DMSO, ethanol, and acetone. Limited solubility in water.	[3] [4]

Synthesis of 2,4,5-Trihydroxyacetophenone

The synthesis of 2,4,5-Trihydroxyacetophenone and its derivatives is a key area of research, enabling the production of this compound for further investigation. While various methods exist, a common approach involves the modification of readily available precursors. For instance, Schiff bases of dihydroxyacetophenone derivatives can be synthesized through refluxing with hydrazine hydrate, followed by treatment with substituted aldehydes.

A generalized synthetic workflow for related compounds is outlined below:





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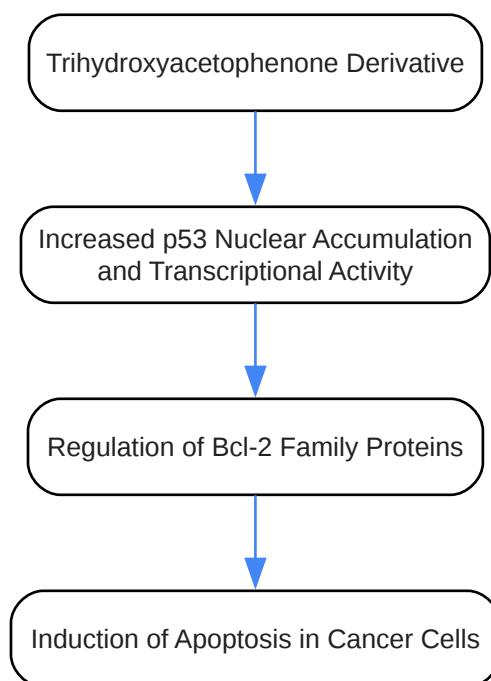
Caption: Simplified diagram of the inhibitory effect of 2,4,5-Trihydroxyacetophenone on the NF-κB signaling pathway.

Hypolipidemic and Anti-obesity Potential

Research on isomers and derivatives of trihydroxyacetophenone has revealed promising hypolipidemic and anti-obesity effects. For instance, 2',4',6'-Trihydroxyacetophenone has been shown to reduce serum levels of total cholesterol and triglycerides. [3] The proposed mechanism involves the inhibition of pancreatic lipase, which in turn delays the intestinal absorption of dietary fats. [3] This derivative has also been observed to cause a reduction in weight gain in animal models on a high-fat diet. [3]

Anti-cancer Activity

The anti-cancer properties of trihydroxyacetophenone derivatives have been investigated, with studies showing their ability to induce apoptosis in cancer cells. For example, a geranylated derivative of 2,4,6-trihydroxyacetophenone demonstrated the ability to increase the nuclear accumulation and transcriptional activity of the p53 tumor suppressor protein in breast cancer cells. [5] This leads to the regulation of the anti-apoptotic Bcl-2 protein family, ultimately promoting cancer cell death. [5]



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Caption: Proposed mechanism of anti-cancer activity through the p53 signaling pathway.

Applications in Research and Drug Development

The diverse biological activities of 2,4,5-Trihydroxyacetophenone make it a valuable molecule for various research and development applications.

- Lead Compound for Drug Discovery: Its core structure serves as a scaffold for the synthesis of novel derivatives with enhanced potency and selectivity for various therapeutic targets.

- Chemical Precursor: It is a precursor for the synthesis of other bioactive molecules, such as chalcones and flavonoids, which themselves have a wide range of pharmacological properties. [6][7]*
- Tool for Mechanistic Studies: Due to its inhibitory effects on specific enzymes and signaling pathways, it can be used as a chemical probe to investigate the roles of these pathways in various physiological and pathological processes.
- MALDI Matrix: Interestingly, the isomer 2,4,6-Trihydroxyacetophenone is utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of biomolecules like acidic glycans and glycopeptides. [6][8]

Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol provides a step-by-step method for evaluating the free radical scavenging activity of 2,4,5-Trihydroxyacetophenone using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

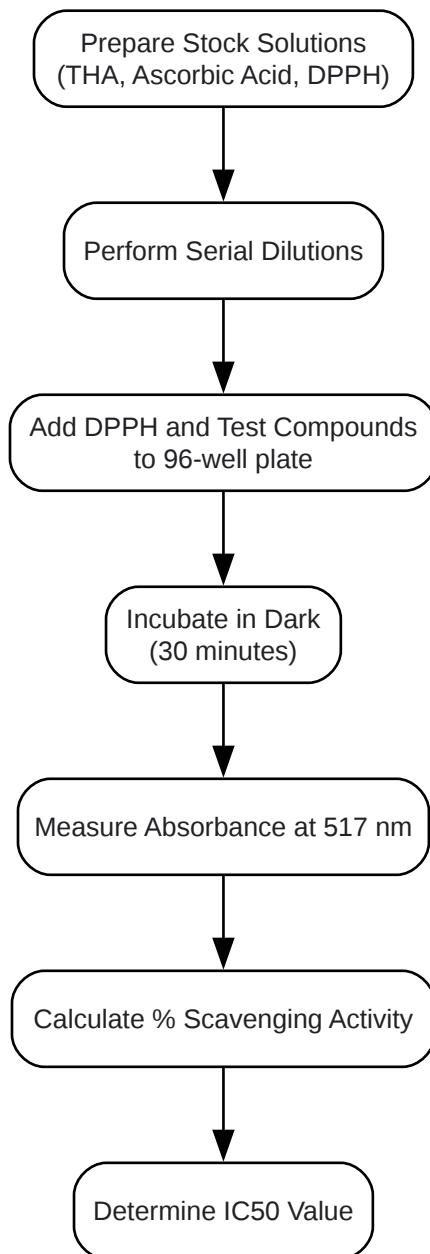
Materials:

- 2,4,5-Trihydroxyacetophenone
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of 2,4,5-Trihydroxyacetophenone in methanol at a concentration of 1 mg/mL.

- Prepare a stock solution of ascorbic acid in methanol at a concentration of 1 mg/mL.
- Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Keep this solution in the dark.
- Serial Dilutions:
 - Perform serial dilutions of the 2,4,5-Trihydroxyacetophenone and ascorbic acid stock solutions to obtain a range of concentrations for testing.
- Assay:
 - In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
 - Add an equal volume of the different concentrations of 2,4,5-Trihydroxyacetophenone, ascorbic acid, or methanol (as a blank) to the wells.
- Incubation:
 - Incubate the microplate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
- Calculation:
 - Calculate the percentage of DPPH radical scavenging activity using the following formula:
$$\% \text{ Scavenging} = [(Abs_control - Abs_sample) / Abs_control] \times 100$$
 Where $Abs_control$ is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.
- IC_{50} Determination:
 - Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals).



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Caption: Experimental workflow for the DPPH antioxidant activity assay.

Quantitative Data Summary

The following table summarizes some of the quantitative data available for trihydroxyacetophenone derivatives from various studies. It is important to note that these values can vary depending on the specific experimental conditions.

Compound/Derivative	Activity	Metric	Value	Source
2',4',6'-Trihydroxyacetophenone	Hypolipidemic	Cholesterol Reduction (acute)	37%	[3]
2',4',6'-Trihydroxyacetophenone	Hypolipidemic	Triglyceride Reduction (acute)	46%	[3]
2',4',6'-Trihydroxyacetophenone	Hypolipidemic	Cholesterol Reduction (chronic)	32%	[3]
2',4',6'-Trihydroxyacetophenone	Hypolipidemic	Triglyceride Reduction (chronic)	61%	[3]
2',4',6'-Trihydroxyacetophenone	Anti-obesity	Reduction in Weight Gain	40%	[3]
3,5-diprenyl-4-hydroxyacetophenone	Antioxidant	IC ₅₀ (DPPH)	26.00 ± 0.37 µg/mL	[9]
3,5-diprenyl-4-hydroxyacetophenone	Anti-inflammatory	Inhibition of NO production	38.96%	[9]
3,5-diprenyl-4-hydroxyacetophenone	Anti-inflammatory	Inhibition of IL-1β production	55.56%	[9]
3,5-diprenyl-4-hydroxyacetophenone	Anti-inflammatory	Inhibition of IL-6 production	51.62%	[9]
3,5-diprenyl-4-hydroxyacetophenone	Anti-inflammatory	Inhibition of TNF-α production	59.14%	[9]

Conclusion

2,4,5-Trihydroxyacetophenone and its related isomers represent a promising class of compounds with significant therapeutic potential. Their well-defined chemical structures and multifaceted biological activities, particularly their antioxidant and anti-inflammatory properties, make them attractive candidates for further investigation in the fields of drug discovery and development. This guide has provided a comprehensive technical overview to support researchers in their exploration of these versatile molecules. The continued study of their mechanisms of action and the development of novel synthetic derivatives will undoubtedly unlock new avenues for the treatment of a wide range of diseases.

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